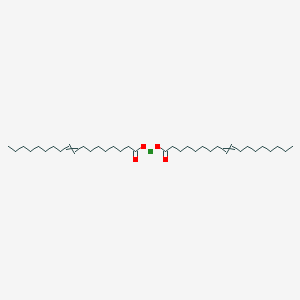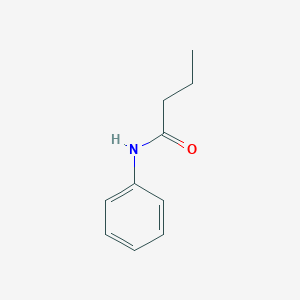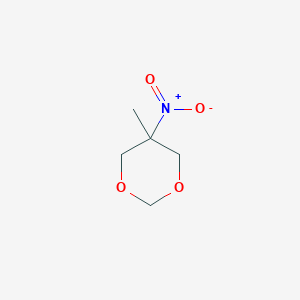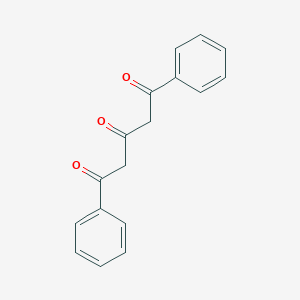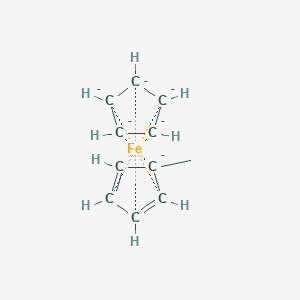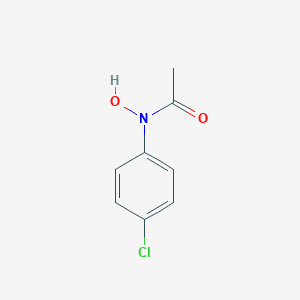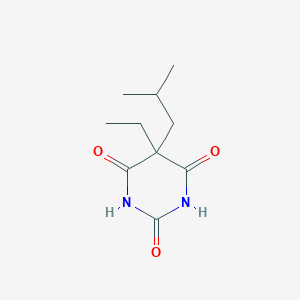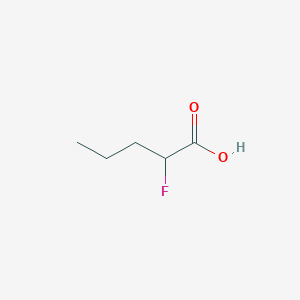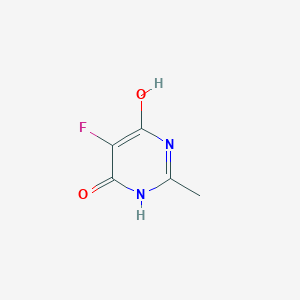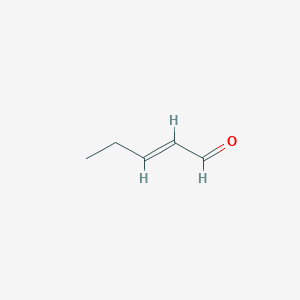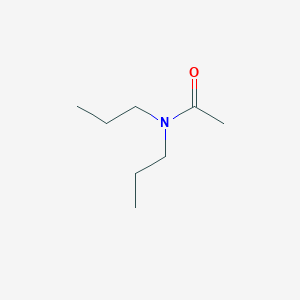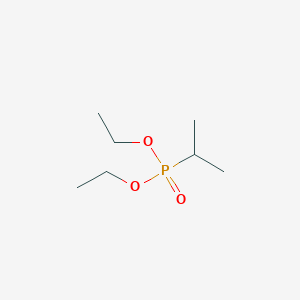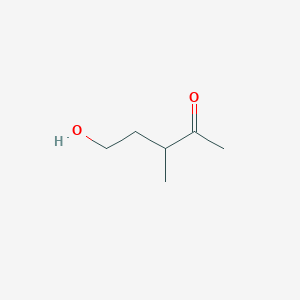
5-Hydroxy-3-methyl-pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methyl-pentan-2-one, also known as 5-Hydroxy-2-keto-3-methylpentanoic acid, is a chemical compound that belongs to the class of ketones. This compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-methyl-pentan-2-one is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions. This compound has been shown to enhance the enantioselectivity of various reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Hydroxy-3-methyl-pentan-2-one are not well studied. However, it has been shown to possess antioxidant properties. Additionally, this compound has been shown to exhibit anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-3-methyl-pentan-2-one has several advantages for lab experiments. This compound is readily available and inexpensive. Additionally, it is stable under normal laboratory conditions. However, this compound has several limitations. It is toxic and should be handled with care. Additionally, it is not soluble in water, which limits its use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-3-methyl-pentan-2-one. One potential area of research is the development of new synthetic methodologies using this compound as a chiral auxiliary. Additionally, the antioxidant and anti-inflammatory properties of this compound could be further explored for potential therapeutic applications. Finally, the development of new derivatives of this compound could lead to the discovery of new biologically active molecules.
Conclusion:
In conclusion, 5-Hydroxy-3-methyl-pentan-2-one is a unique chemical compound that has several potential applications in scientific research. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds and as a chiral building block in the synthesis of biologically active molecules. Additionally, it possesses antioxidant and anti-inflammatory properties. While this compound has several advantages for lab experiments, it also has several limitations. Further research on this compound could lead to the discovery of new synthetic methodologies and biologically active molecules.
Synthesemethoden
The synthesis of 5-Hydroxy-3-methyl-pentan-2-one is typically achieved through the condensation of 2-methylacetoacetic acid and hydrazine hydrate. This reaction leads to the formation of 5-Hydroxy-3-methyl-pentan-2-one as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methyl-pentan-2-one has been widely used in scientific research due to its unique properties. This compound has been used as a precursor for the synthesis of various pharmaceutical compounds. Additionally, it has been used as a chiral building block in the synthesis of biologically active molecules.
Eigenschaften
IUPAC Name |
5-hydroxy-3-methylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(3-4-7)6(2)8/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCMJVMCCJIPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346298 |
Source


|
| Record name | 5-Hydroxy-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 5-hydroxy-3-methyl-(8CI,9CI) | |
CAS RN |
1567-93-7 |
Source


|
| Record name | 5-Hydroxy-3-methyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

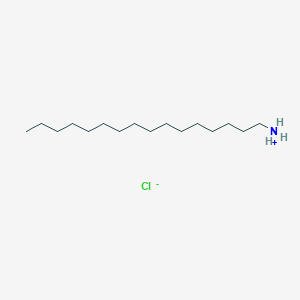
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
